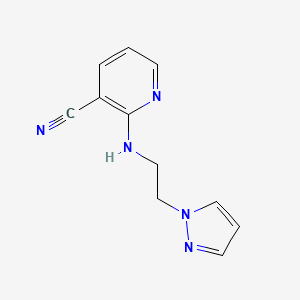
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile is a chemical compound with the molecular formula C11H11N5 and a molecular weight of 213.24 g/mol . This compound is characterized by the presence of a pyrazole ring and a nicotinonitrile moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with 2-(1H-pyrazol-1-yl)ethylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile can be compared with other similar compounds such as:
2-(1H-Pyrazol-1-yl)nicotinonitrile: This compound lacks the ethylamino group, making it less versatile in certain synthetic applications.
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: This compound has a piperidine ring instead of the nicotinonitrile moiety, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the pyrazole ring and the nicotinonitrile moiety, providing a versatile scaffold for various chemical transformations and biological studies.
Properties
Molecular Formula |
C11H11N5 |
|---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
2-(2-pyrazol-1-ylethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11N5/c12-9-10-3-1-4-13-11(10)14-6-8-16-7-2-5-15-16/h1-5,7H,6,8H2,(H,13,14) |
InChI Key |
UNZXAYVUZAOFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN2C=CC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















